T-Butylgermane
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Overview
Description
T-Butylgermane, also known as terthis compound, is an organogermanium compound with the chemical formula C4H12Ge. It is a colorless liquid with a distinctive odor and is known for its low density and high reactivity. This compound is primarily used in the field of organic synthesis and semiconductor industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: T-Butylgermane can be synthesized through the reaction of germanium tetrachloride with tert-butyl lithium in an inert atmosphere. The reaction proceeds as follows:
GeCl4+C4H9Li→C4H9GeH3+LiCl
The product is then purified through distillation or other extraction methods to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: T-Butylgermane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form germanium hydrides.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or ozone.
Reduction: Often carried out using reducing agents such as lithium aluminum hydride.
Substitution: Commonly involves halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Germanium dioxide.
Reduction: Germanium hydrides.
Substitution: Various organogermanium compounds depending on the substituent used.
Scientific Research Applications
T-Butylgermane has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although more research is needed in this area.
Mechanism of Action
The mechanism of action of T-Butylgermane involves its interaction with various molecular targets and pathways. In the semiconductor industry, it acts as a precursor for the deposition of germanium films through chemical vapor deposition processes. The compound decomposes at high temperatures to release germanium atoms, which then form a thin film on the substrate .
Comparison with Similar Compounds
- Tetraethylgermanium
- Chlorotriethylgermane
- Germanium n-butoxide
- Germanium (IV) bromide
Comparison: this compound is unique due to its tert-butyl group, which imparts distinct reactivity and stability compared to other organogermanium compounds. For instance, tetraethylgermanium and chlorotriethylgermane have different alkyl groups, leading to variations in their chemical behavior and applications. This compound’s ability to form highly crystalline germanium nanorods and nanowires at low temperatures sets it apart from its counterparts .
Properties
InChI |
InChI=1S/C4H9Ge/c1-4(2,3)5/h1-3H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQIHKLSQKMGNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Ge] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Ge |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does t-butylgermane act as a precursor for ligands in organometallic synthesis?
A1: The research article highlights the use of this compound as a precursor for generating germylene ligands []. When tBuGeH3 is reacted with CpFe(CO)2SiMe3 under photolytic conditions, it undergoes dehydrogenative coupling, leading to the formation of germylene-bridged diiron complexes. This demonstrates the ability of this compound to act as a source of :GeHtBu fragments, which can then coordinate to metal centers, forming novel organometallic compounds.
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